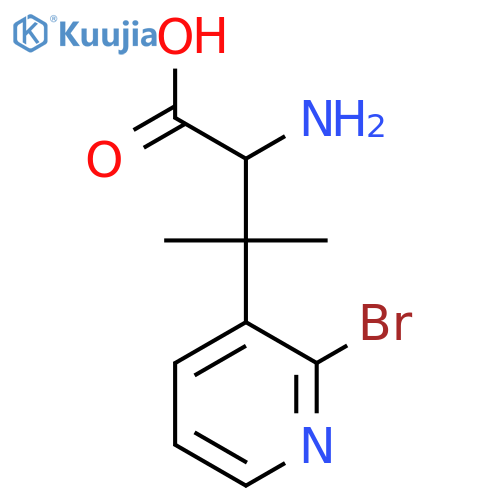Cas no 2228084-86-2 (2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid)

2228084-86-2 structure
商品名:2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid
- 2228084-86-2
- EN300-2001799
-
- インチ: 1S/C10H13BrN2O2/c1-10(2,7(12)9(14)15)6-4-3-5-13-8(6)11/h3-5,7H,12H2,1-2H3,(H,14,15)
- InChIKey: OZCNEJGRJOJSTA-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CN=1)C(C)(C)C(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 272.01604g/mol
- どういたいしつりょう: 272.01604g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 76.2Ų
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001799-0.05g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 0.05g |
$1428.0 | 2023-09-16 | ||
| Enamine | EN300-2001799-0.25g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 0.25g |
$1564.0 | 2023-09-16 | ||
| Enamine | EN300-2001799-1.0g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 1g |
$1701.0 | 2023-06-02 | ||
| Enamine | EN300-2001799-0.5g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 0.5g |
$1632.0 | 2023-09-16 | ||
| Enamine | EN300-2001799-5g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 5g |
$4930.0 | 2023-09-16 | ||
| Enamine | EN300-2001799-2.5g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 2.5g |
$3332.0 | 2023-09-16 | ||
| Enamine | EN300-2001799-10.0g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 10g |
$7312.0 | 2023-06-02 | ||
| Enamine | EN300-2001799-5.0g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 5g |
$4930.0 | 2023-06-02 | ||
| Enamine | EN300-2001799-0.1g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 0.1g |
$1496.0 | 2023-09-16 | ||
| Enamine | EN300-2001799-10g |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid |
2228084-86-2 | 10g |
$7312.0 | 2023-09-16 |
2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
2228084-86-2 (2-amino-3-(2-bromopyridin-3-yl)-3-methylbutanoic acid) 関連製品
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
